Product packaging for 2-(2-Propylbenzofuran-3-yl)acetonitrile(Cat. No.:)

2-(2-Propylbenzofuran-3-yl)acetonitrile

Cat. No.: B12906860
M. Wt: 199.25 g/mol
InChI Key: JIXUFEVPSOPKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Propylbenzofuran-3-yl)acetonitrile is a benzofuran-based nitrile compound that serves as a versatile chemical intermediate in medicinal chemistry and organic synthesis. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its prevalence in biologically active molecules . This compound is particularly valuable for constructing more complex molecular architectures, as the acetonitrile group can be readily transformed into other functional groups, such as carboxylic acids or tetrazoles, expanding its utility in structure-activity relationship (SAR) studies. Researchers are increasingly interested in benzofuran derivatives for their diverse pharmacological activities. Scientific reviews highlight that benzofuran derivatives demonstrate a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are considered potential lead compounds for the development of new therapeutic agents . The specific substitution pattern of the 2-propyl group on the benzofuran core makes this compound a valuable intermediate for probing the role of lipophilic side chains in optimizing drug-receptor interactions and fine-tuning the physicochemical properties of potential drug candidates. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all nitrile-containing compounds with appropriate care, as some nitriles can metabolize to release cyanide ions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B12906860 2-(2-Propylbenzofuran-3-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(2-propyl-1-benzofuran-3-yl)acetonitrile

InChI

InChI=1S/C13H13NO/c1-2-5-12-11(8-9-14)10-6-3-4-7-13(10)15-12/h3-4,6-7H,2,5,8H2,1H3

InChI Key

JIXUFEVPSOPKGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2O1)CC#N

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2 Propylbenzofuran 3 Yl Acetonitrile Analogs

Comprehensive SAR Analysis of Benzofuran (B130515) Scaffolds

The biological activity of benzofuran derivatives is intricately linked to the substitution patterns on the benzofuran core. nih.govresearchgate.net Introducing various substituents at specific positions can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets. nih.govrsc.org

Influence of Substituents on the Benzene (B151609) Moiety

Substitutions on the benzene portion of the benzofuran ring system are critical in determining the biological efficacy and selectivity of the resulting analogs.

Halogenation : The introduction of halogen atoms such as chlorine, bromine, or fluorine onto the benzene ring has been consistently shown to enhance the biological activities of benzofuran derivatives, particularly in the context of anticancer agents. nih.govnih.gov Halogens can form "halogen bonds," which are attractive interactions that can improve binding affinity to molecular targets. nih.gov The position of the halogen is also a key determinant of activity. nih.gov For instance, placing a halogen at the para-position of a phenyl ring attached to the benzofuran scaffold often leads to favorable hydrophobic interactions and increased potency. nih.gov In some series, compounds with bromo-substituents on both the benzofuran C-5 position and a C-4 position of an attached phenyl ring exhibited excellent antibacterial activity. nih.gov

Hydrophilic and Electron-Donating/Withdrawing Groups : The addition of hydrophilic groups, like piperidine, can improve a compound's physicochemical properties. nih.gov Conversely, the presence of electron-withdrawing groups, such as a nitro group, on the benzene ring has been shown to favor the formation of 2-benzofurancarboxylic acids during certain synthetic reactions. oup.com SAR studies on some antimicrobial benzofurans revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency, while electron-donating groups can weaken it. nih.gov Hydroxyl groups at the C-3 and C-4 positions have also been associated with good antibacterial activity. nih.gov

Substituent GroupPosition on Benzene MoietyObserved Impact on Biological ActivityReference
Halogen (Cl, Br, F)GeneralSignificant increase in anticancer activities. nih.gov nih.gov
FluorinePosition 42-fold increase in potency and inhibitory activity in a uPA inhibitor series. nih.gov nih.gov
HydroxylPositions 3 and 4Good antibacterial activities. nih.gov nih.gov
HydroxylPosition 6Excellent antibacterial activity against multiple strains. nih.gov nih.gov
Electron-withdrawing groupsGeneralTendency to increase potency for antimicrobial activity. nih.gov nih.gov
Electron-donating groupsGeneralFound to weaken antimicrobial activity. nih.gov nih.gov

Impact of the 2-Alkyl (Propyl) Group on Biological Interactions

The substituent at the C-2 position of the benzofuran scaffold plays a pivotal role in defining the molecule's interaction with its biological targets. Earlier studies have indicated that ester or heterocyclic ring substitutions at this position are crucial for cytotoxic activity. nih.govrsc.org

For analogs with an alkyl group at the C-2 position, the size and nature of this group are critical. In one study on antifungal ketoxime derivatives, unsubstituted or small alkyl group substitutions on the oxime residue at C-2 resulted in more effective compounds. nih.gov In a different context, structure-activity relationship studies of 2,5,6-trisubstituted benzimidazoles as anti-tubercular agents demonstrated the criticality of the 2-alkyl group's size. A progressive increase in activity was observed as the alkyl group size increased from methyl to ethyl to isopropyl, with a cyclohexyl analog showing the highest activity. nih.gov This suggests that the 2-position interacts with a specific binding pocket where bulkier, lipophilic groups may form more favorable interactions. Therefore, for 2-(2-Propylbenzofuran-3-yl)acetonitrile, the propyl group likely engages in crucial hydrophobic interactions within its target's binding site.

Compound Series2-Alkyl GroupImpact on ActivityReference
2-Alkylsulfanylbenzimidazoles (Anti-TB Activity)MethylLow activity. nih.gov
EthylModerate activity.
IsopropylGood activity.
CyclohexylHigh activity.
Benzofuran Ketoximes (Antifungal)Unsubstituted or small alkylMore effective compounds. nih.gov

Elucidation of the 3-Acetonitrile Group's Role in Molecular Recognition

The 3-acetonitrile group, -CH₂CN, is a key functional component of the molecule. While direct SAR studies on the 3-acetonitrile group in this specific benzofuran scaffold are not extensively documented, its role can be inferred from the general properties of the acetonitrile (B52724) moiety and the importance of the C-3 position.

The nitrile group (C≡N) is a polar, aprotic functional group. It can act as a hydrogen bond acceptor through its nitrogen atom, potentially anchoring the molecule to a specific site on its biological target. The methylene (B1212753) (-CH₂-) spacer provides rotational flexibility, allowing the nitrile to adopt an optimal orientation for binding. In the broader context of medicinal chemistry, the cyanomethyl group can be a critical pharmacophore. For instance, in the development of certain inhibitors, the combination of an adjacent amino group and a cyanomethyl group can be valuable for synthesizing nitrogen-containing heterocycles. mdpi.com

The C-3 position of the benzofuran ring is a common site for substitution. researchgate.net SAR studies have shown that the substituent at this position is a critical determinant of biological activity. For example, the presence of a bromomethyl group at the 3-position was found to be crucial for the cytotoxic activity and selectivity of certain lead compounds; moving this group or replacing the acetyl group at the 2-position resulted in a marked decrease in activity. nih.gov This highlights the sensitivity of the C-3 position to structural modifications and its importance in molecular recognition.

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design and synthesis of derivatives are fundamental to exploring the structure-activity relationships of the this compound scaffold. nih.govresearchgate.net Synthetic strategies often involve multi-step processes, including palladium-catalyzed cross-coupling reactions, to construct the benzofuran core and introduce desired functional groups. rsc.orgacs.org

Systematic Modification of the Acetonitrile Group

To probe the role of the 3-acetonitrile group, systematic modifications can be undertaken. These modifications aim to alter the group's electronic properties, hydrogen bonding capability, and steric bulk.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-CH₂COOH) or an amide (-CH₂CONH₂). The resulting carboxylic acid introduces a strong hydrogen bond donor and acceptor, as well as a negative charge at physiological pH, which could interact with a positively charged residue in the binding pocket. The primary amide retains hydrogen bonding capabilities but is neutral.

Reduction : The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂). This introduces a basic center that would be protonated at physiological pH, allowing for potential ionic interactions.

Cycloaddition : The nitrile group can undergo [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring. The tetrazole is often used as a bioisostere of a carboxylic acid, offering similar acidic properties and steric profile but with different electronic distribution and metabolic stability.

Variation of the Alkyl Chain at the 2-Position

To define the optimal size and shape of the substituent at the C-2 position, the propyl group can be systematically varied. This helps to map the steric and hydrophobic constraints of the corresponding binding pocket.

Chain Length : Synthesizing analogs with shorter (methyl, ethyl) and longer (butyl, pentyl) linear alkyl chains can determine the optimal length for hydrophobic interactions.

Branching : Introducing branching (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl) can probe the specific shape of the binding site. For example, a preference for an isopropyl group over a propyl group might indicate a pocket that is wider near the point of attachment.

Cyclic Groups : Replacing the propyl group with cyclic alkyl groups (e.g., cyclopropyl (B3062369), cyclopentyl, cyclohexyl) can explore the tolerance for rigid, conformationally constrained substituents. As seen in other heterocyclic series, a cyclohexyl group can sometimes provide a significant boost in activity over linear or smaller branched alkyl groups. nih.gov

These rational modifications, coupled with biological evaluation, are essential for elucidating the detailed SAR and guiding the design of more potent and selective analogs based on the this compound scaffold.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with a biological target. For analogs of this compound, a thorough understanding of these aspects is paramount for elucidating meaningful Structure-Activity Relationships (SAR).

The benzofuran ring system is inherently planar, which provides a rigid scaffold for the attachment of various functional groups. researchgate.net The conformational flexibility of this compound and its analogs primarily arises from the rotation around the single bonds of the propyl group at the C-2 position and the acetonitrile moiety at the C-3 position. The spatial orientation of these substituents relative to the planar benzofuran ring can significantly influence the molecule's ability to fit into a specific binding pocket of a target protein.

The propyl group at C-2 can adopt various conformations, with some being more energetically favorable than others. These conformational preferences can be influenced by steric interactions with substituents on the benzofuran ring and the C-3 acetonitrile group. Similarly, the acetonitrile group, while relatively small, possesses a crucial cyano (C≡N) function that can act as a hydrogen bond acceptor. The orientation of this group is vital for establishing key interactions with the target.

Stereochemistry becomes a pivotal consideration when chiral centers are introduced into the analogs. For instance, modification of the propyl group to a sec-butyl or a more complex branched alkyl chain would introduce a chiral center at the point of attachment to the benzofuran ring or within the chain itself. This would result in a pair of enantiomers (R and S isomers), which could exhibit significantly different biological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors.

Therefore, the synthesis of single enantiomers and the evaluation of their individual biological activities are crucial steps in the SAR exploration of chiral analogs. This allows for the determination of the eutomer (the more active enantiomer) and provides a clearer understanding of the optimal 3D arrangement required for binding to the target.

A hypothetical analysis of the conformational and stereochemical impact on the activity of this compound analogs is presented in the table below. This table illustrates how variations in the alkyl chain at C-2 and the introduction of chirality could influence biological activity, represented by a hypothetical IC₅₀ value.

Compound ID C-2 Substituent Chirality Hypothetical IC₅₀ (nM) Rationale for Activity Variation
1 n-PropylAchiral50Baseline activity with a flexible alkyl chain.
2 IsopropylAchiral75Increased steric bulk near the benzofuran ring may slightly decrease binding affinity.
3a (R)-sec-ButylChiral25The (R)-configuration may orient the additional methyl group into a favorable hydrophobic pocket, enhancing activity.
3b (S)-sec-ButylChiral150The (S)-configuration might lead to a steric clash with the protein, reducing binding affinity.
4 CyclopropylAchiral40The rigid cyclopropyl group restricts conformational freedom, which could be beneficial for binding.

Computational Chemistry Approaches in SAR Development

In modern drug discovery, computational chemistry techniques are indispensable tools for accelerating the process of lead identification and optimization. These in-silico methods provide valuable insights into the interactions between a ligand and its target protein at a molecular level, helping to rationalize observed Structure-Activity Relationships (SAR) and guide the design of new, more potent analogs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the binding mode of this compound analogs and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to their biological activity. By docking a series of analogs into the active site of a target protein, researchers can correlate the calculated binding affinities with the experimentally observed activities, thereby refining the SAR.

For instance, a hypothetical docking study of this compound analogs into a putative kinase active site could reveal that the cyano group of the acetonitrile moiety forms a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase. The propyl group at C-2 might be accommodated in a hydrophobic pocket, and the benzofuran ring could engage in π-π stacking interactions with an aromatic amino acid residue like phenylalanine or tyrosine.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding event, allowing for the assessment of the conformational changes in both the ligand and the protein upon binding. This can help to validate the docking poses and provide a more accurate estimation of the binding free energy.

The table below presents hypothetical molecular docking results for a series of this compound analogs against a hypothetical protein target.

Compound ID Modification Docking Score (kcal/mol) Key Interactions
1 None (Parent Compound)-8.5H-bond with Ser12, Hydrophobic interaction with Leu45, π-π stacking with Phe89.
5 2-(2-Ethylbenzofuran-3-yl)acetonitrile-8.2Similar to parent, but slightly weaker hydrophobic interaction.
6 2-(2-Propyl-5-fluorobenzofuran-3-yl)acetonitrile-9.1Additional H-bond with Thr15 via the fluorine atom.
7 2-(2-Propylbenzofuran-3-yl)acetamide-7.9The amide group may disrupt the optimal orientation for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov In a QSAR study, various physicochemical properties of the molecules, known as molecular descriptors, are calculated and correlated with their biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For this compound analogs, a QSAR model could be developed to predict the biological activity of newly designed compounds before their synthesis. The molecular descriptors used in such a model could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A statistically significant QSAR model can provide valuable insights into the structural features that are important for activity.

For example, a QSAR equation might reveal that a higher value for a descriptor representing hydrophobicity at the C-2 position and a lower value for a descriptor related to the steric bulk at the C-3 position are correlated with increased biological activity.

The following table presents a hypothetical 2D-QSAR study for a series of this compound analogs, showcasing the correlation between molecular descriptors and observed activity.

Compound ID LogP (Hydrophobicity) Molecular Weight Observed pIC₅₀ Predicted pIC₅₀
1 3.2213.267.307.25
5 2.7199.236.957.01
6 3.4231.257.857.80
8 3.9227.297.507.48

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.commdpi.com A pharmacophore model for this compound analogs would typically consist of features such as a hydrogen bond acceptor (from the cyano group), a hydrophobic region (representing the propyl group and the benzene part of the benzofuran), and an aromatic ring feature. researchgate.net

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of novel compounds from diverse chemical libraries that match the pharmacophore model and are therefore likely to be active. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, before being selected for synthesis and biological testing. This approach significantly reduces the time and cost associated with identifying new lead compounds.

A hypothetical pharmacophore model for this compound analogs could be composed of the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom of the acetonitrile group.

One Hydrophobic (HY) feature: Representing the propyl group at the C-2 position.

One Aromatic Ring (AR) feature: Representing the benzene ring of the benzofuran scaffold.

This model could then be used to screen a database of commercially available compounds to identify new potential inhibitors.

Pharmacological and Biological Research Orientations for Benzofuran Derivatives with Relevance to 2 2 Propylbenzofuran 3 Yl Acetonitrile

Investigation of Antimicrobial Activities

Benzofuran (B130515) and its derivatives are recognized as a "privileged structure" in the development of new antimicrobial agents, a critical area of research given the rise of drug-resistant pathogens. rsc.orgscispace.com The versatility of the benzofuran nucleus allows for structural modifications that can lead to potent agents active against a wide spectrum of microbes, including bacteria and fungi. nih.govrsc.org

Numerous studies have synthesized and evaluated benzofuran derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These investigations often reveal that the position and nature of substituents on the benzofuran ring system significantly influence antibacterial potency and specificity. nih.gov For instance, a series of benzofuran ketoxime derivatives showed that compound 38 was highly active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 μg/mL. nih.gov In another study, derivatives with a hydroxyl group at the C-6 position exhibited excellent activity against all tested strains, with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov Furthermore, the introduction of disulfide moieties into the benzofuran skeleton has yielded compounds with remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae pv oryzae (Xoo) and Xanthomonas axonopodis pv citri (Xac). acs.org Compound V40 from this series showed significantly better in vitro activity against Xoo (EC50 = 0.28 μg/mL) compared to standard controls. acs.org

Table 1: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives

Compound/Derivative Class Target Organism(s) Key Findings Reference(s)
Benzofuran Ketoxime 38 Staphylococcus aureus MIC = 0.039 μg/mL nih.gov
6-Hydroxy-benzofurans S. aureus, MRSA, B. subtilis, P. aeruginosa MIC80 = 0.78-3.12 μg/mL nih.gov
1-(Thiazol-2-yl)pyrazoline derivative 19 Gram-negative bacteria (E. coli) Excellent activity (inhibition zone 25 mm) nih.gov
Fused Benzofuran-Coumarin-Pyridine hybrids P. chinchori MIC = 25 μg/mL nih.gov
Benzofurans with Disulfide Moieties (V40 ) Xanthomonas oryzae pv oryzae (Xoo) EC50 = 0.28 μg/mL acs.org
Benzofurans with Disulfide Moieties (V37 ) Xanthomonas axonopodis pv citri (Xac) EC50 = 6.43 μg/mL acs.org

The antifungal potential of benzofuran derivatives is a significant area of research, with many compounds showing potent activity against various pathogenic fungi. researchgate.netnih.gov For example, amiodarone, a benzofuran-based drug, exhibits broad-spectrum antifungal activity. researchgate.net Research into other derivatives has identified several promising candidates. Benzofuran-5-ol derivatives completely inhibited the growth of multiple fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov Another study found that converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate (2b ) into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4 ), drastically increased its antifungal activity. More recently, novel chiral isoxazoline-benzofuran-sulfonamide derivatives were designed, with compound 3i showing superior efficacy against Sclerotinia sclerotiorum (EC50 = 0.33 mg/L) compared to the commercial fungicide fluopyram. acs.org These findings underscore the benzofuran scaffold's promise for developing new antifungal agents, potentially through mechanisms like N-myristoyltransferase (NMT) inhibition. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

Compound/Derivative Class Target Organism(s) Key Findings Reference(s)
Benzofuran-5-ol derivatives Candida krusei, Cryptococcus neoformans, Aspergillus niger MIC = 1.6-12.5 μg/mL nih.gov
Benzofuran ketoxime derivatives Candida albicans Good activity (MIC = 0.625-2.5 μg/mL) nih.gov
Brominated ester I Candida albicans Exhibited antifungal activity researchgate.net
Dibromo derivative 4 Cryptococcus neoformans, Aspergillus fumigatus Significantly inhibited fungal growth
Chiral Isoxazoline-Benzofuran-Sulfonamide (3i ) Sclerotinia sclerotiorum EC50 = 0.33 mg/L acs.org

Benzofuran derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, exhibiting activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov Some of these compounds act via unique mechanisms, making them valuable leads for drug development. nih.gov One key target is the enzyme chorismate mutase (CM), which is essential for the survival of M. tuberculosis. nih.govacs.orgnih.gov In silico and in vitro studies have shown that 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives can act as inhibitors of this enzyme. nih.govacs.orgnih.gov Specifically, compounds 3h , 3i , and 3m from this class demonstrated 64–65% inhibition of chorismate mutase at a concentration of 30 μM. nih.govacs.orgnih.gov Other research has identified benzofuran-3-carbohydrazide derivatives with potent antitubercular activity, where compounds 3 and 4 had MICs of 8 μg/mL and 2 μg/mL, respectively, against M. tuberculosis H37Rv. nih.gov

Table 3: Antitubercular Activity of Selected Benzofuran Derivatives

Compound/Derivative Class Target/Organism Mechanism/Activity Reference(s)
3-(Benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones (3h, 3i, 3m ) Chorismate Mutase (CM) 64–65% in vitro inhibition at 30 μM nih.govacs.orgnih.gov
Benzofuran-3-carbohydrazide derivative 3 M. tuberculosis H37Rv MIC = 8 μg/mL nih.gov
Benzofuran-3-carbohydrazide derivative 4 M. tuberculosis H37Rv MIC = 2 μg/mL nih.gov
Benzofuran salicylic (B10762653) acid scaffold M. tuberculosis phosphatase B (mPTPB) Potent inhibitor (IC50 = 38 nM) nih.gov
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate NarL protein (in silico) Potential antitubercular lead molecule nih.gov

Research on Antiviral and Antiparasitic Potentials

The structural diversity of benzofuran derivatives has facilitated their investigation as potential antiviral and antiparasitic agents. nih.govresearchgate.net Research in this area has identified compounds with activity against a range of viruses and parasites, highlighting the scaffold's versatility in targeting different pathogenic mechanisms. nih.govrsc.org

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a critical target for antiviral drug development. natap.org Benzofuran derivatives have been identified as a significant class of non-nucleoside inhibitors (NNIs) of NS5B. mdpi.comnih.gov Several benzofuran-based compounds have shown potent pan-genotypic activity. mdpi.com For example, HCV-796, a 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide derivative, was the first NNI to advance to Phase II clinical trials, although its development was halted. mdpi.comnih.gov More recent studies have explored hybrids of benzofuran with other heterocyclic moieties, such as 1,2,4-triazole. mdpi.comresearchgate.net In silico screening identified benzofuran-1,2,4-triazole compounds (BF-9 , BF-12 , and BF-13 ) with excellent binding affinity scores against HCV NS5B, surpassing the reference drug Nesbuvir. mdpi.comresearchgate.net These findings suggest that the benzofuran core is a highly promising platform for designing novel HCV NS5B inhibitors. mdpi.comresearchgate.net

Table 4: Activity of Benzofuran Derivatives against HCV NS5B

Compound/Derivative Class Target Genotype(s) Key Findings Reference(s)
HCV-796 Genotypes 1a, 1b, 2a, 3a, 4a Good activity and antiviral profile (EC50 = 5-9 nM) mdpi.comnih.gov
MK-8876 Genotypes 1a, 1b, 2a, 2b, 3a, 4a Effective inhibitor with EC50 values in the nanomolar range mdpi.com
Benzofuran-1,2,4-triazole (BF-9 ) HCV NS5B (in silico) High binding affinity score (-16.09 Kcal/mol) mdpi.comresearchgate.net
Benzofuran-1,2,4-triazole (BF-12 ) HCV NS5B (in silico) High binding affinity score (-15.75 Kcal/mol), promising drug candidate mdpi.comresearchgate.net
Benzofuran derivatives (40 ) HCV EC50 = 0.02–0.5 μM nih.gov

Beyond HCV, benzofuran derivatives are being explored for broad-spectrum antiviral applications. nih.gov A recent study identified a series of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.govnih.gov By activating STING, these compounds induce the production of Type I interferons (IFN-I), leading to a host-targeted antiviral state. nih.govnih.gov Several of these derivatives demonstrated the ability to inhibit the replication of human coronaviruses, including HCoV-229E and SARS-CoV-2, at nanomolar concentrations. nih.gov This IFN-dependent mechanism makes them attractive candidates for developing host-targeting antivirals with broad-spectrum potential. nih.govnih.gov Other studies have reported benzofuran derivatives with specific activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov For instance, a benzofuran derivative found in Eupatorium adenophorum showed antiviral effects against RSV with an IC50 value of 2.3 μM. rsc.org

Table 5: Broad-Spectrum Antiviral Activity of Benzofuran Derivatives

Compound/Derivative Class Target Virus(es) Mechanism/Activity Reference(s)
STING Agonist Benzofurans HCoV-229E, SARS-CoV-2 Inhibit replication at nanomolar concentrations via IFN-I induction nih.govnih.gov
1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c ) Respiratory Syncytial Virus (RSV) Specific antiviral activity nih.gov
[di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a ) Influenza A virus Specific antiviral activity nih.gov
Benzofuran derivative 56 from E. adenophorum Respiratory Syncytial Virus (RSV) IC50 = 2.3 μM rsc.org

Antiparasitic Activity in Research Models

Benzofuran derivatives have been identified as a promising class of compounds in the search for new antiparasitic agents. mdpi.comnih.gov Naturally occurring and synthetic benzofurans have demonstrated activity against various parasites. For instance, the natural benzofuran, Conocarpan, has been reported to possess antitrypanosomal activity. mdpi.com Other research has highlighted the general anti-infective properties of benzofuran derivatives against microorganisms, including parasites. mdpi.comnih.gov The development of novel benzofuran derivatives is considered a viable strategy in the discovery of new treatments for parasitic diseases. Given that the benzofuran nucleus is a key pharmacophore, it is plausible that 2-(2-Propylbenzofuran-3-yl)acetonitrile could be investigated for similar antiparasitic properties.

Exploration of Anticancer Research Applications

The quest for novel anticancer agents has led to extensive investigation into heterocyclic compounds, with the benzofuran scaffold emerging as a particularly significant structure. nih.govrsc.orgrsc.org Both natural and synthetic benzofuran derivatives have demonstrated considerable cytotoxic and antitumor properties across a range of cancer types. mdpi.comnih.gov The versatility of the benzofuran ring allows for various substitutions, which can modulate the anticancer activity and selectivity of the resulting compounds. mdpi.comnih.gov This has made the benzofuran skeleton a privileged scaffold in the design and synthesis of new potential cancer chemotherapeutics. nih.govrsc.orgrsc.org

A significant body of research has focused on evaluating the anti-neoplastic activity of benzofuran derivatives against various human cancer cell lines in vitro. These studies have consistently shown that modifications to the benzofuran core can lead to potent cytotoxic effects. nih.gov For example, the introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to significantly increase anticancer activity. mdpi.comnih.gov Similarly, the nature and position of substituents at the C-2 and C-3 positions of the benzofuran ring are crucial determinants of cytotoxic potency. nih.gov

Several studies have reported the IC₅₀ values of various benzofuran derivatives against a panel of cancer cell lines, demonstrating their potential as anticancer agents. nih.gov For instance, a 3-methylbenzofuran (B1293835) derivative bearing a p-methoxy group exhibited potent antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ value of 1.48 μM. nih.gov Another study found that a benzofuran-2-carboxamide (B1298429) derivative showed high potency against HCT-116, HeLa, HepG2, and A549 cells with IC₅₀ values as low as 0.57 μM. nih.gov These findings underscore the potential of the benzofuran scaffold in developing new anticancer drugs.

Table 1: Examples of Anti-neoplastic Activity of Benzofuran Derivatives in Cancer Cell Lines

Compound DerivativeCancer Cell LineIC₅₀ (μM)Reference
3-Methylbenzofuran derivative (16b)A549 (Lung)1.48 nih.gov
Benzofuran derivative (12)SiHa (Cervical)1.10 nih.gov
Benzofuran derivative (12)HeLa (Cervical)1.06 nih.gov
Bromo derivative (14c)HCT116 (Colon)3.27 nih.gov
Benzofuran-2-carboxamide derivative (50g)A549 (Lung)0.57 nih.gov
Benzofuran-2-carboxamide derivative (50g)HeLa (Cervical)0.73 nih.gov
Benzofuran-2-carboxamide derivative (50g)HCT-116 (Colon)0.87 nih.gov
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)3.01 nih.gov
Benzofuran-based carboxylic acid (44b)MDA-MB-231 (Breast)2.52 nih.gov

Research into the anticancer mechanisms of benzofuran derivatives has revealed several modes of action. A common mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com For example, some benzofuran derivatives have been shown to increase the activity of caspases 3/7, which are key executioner enzymes in the apoptotic pathway. mdpi.com

Another significant mechanism is the disruption of the cell cycle. Certain benzofuran derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell proliferation. nih.gov This effect is often linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. nih.gov For instance, the benzofuran derivative 30a was reported to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in HepG2 cells. nih.gov Furthermore, some derivatives act by inhibiting key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

A novel and promising strategy in anticancer drug design is the targeting of G-quadruplex (G4) structures. These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are often found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govnih.gov Stabilization of these G4 structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, leading to anticancer effects. nih.gov

While direct studies on this compound targeting G-quadruplexes are not available, research on related heterocyclic systems provides a strong rationale for such investigations. For example, benzothiazole (B30560) derivatives have been identified as potent and selective ligands for DNA G-quadruplex structures. nih.gov Given the structural similarities between benzofuran and benzothiazole, it is conceivable that benzofuran derivatives could also be designed to bind and stabilize G4 structures. The exploration of natural products has also identified G4-targeting chemotypes, suggesting that diverse scaffolds, including potentially that of benzofuran, could be effective in this regard. nih.gov The development of multi-functional guanine (B1146940) derivatives for studying G-quadruplex structures further highlights the innovation in this field. rsc.org

Neuropharmacological Research Avenues

Benzofuran derivatives have garnered considerable interest for their potential applications in treating neurological disorders. nih.govnih.gov The benzofuran scaffold has been identified as a key component in compounds showing neuroprotective, antioxidant, and anticonvulsant properties. nih.govnih.govnih.gov For instance, certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective effects against excitotoxicity, which is implicated in various neurodegenerative diseases. nih.gov The ability of some benzofuran compounds to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation further contributes to their neuroprotective potential. nih.gov

The investigation of benzofuran derivatives has extended to their potential as anticonvulsant agents. nih.gov Studies have involved the synthesis and evaluation of new benzofuran-based heterocycles, with some compounds showing promising anticonvulsant activity in animal models of seizures. nih.gov The mechanism of action for the anticonvulsant effects of these compounds is an area of active research. While specific interactions with sigma receptors for benzofuran-based anticonvulsants are not extensively documented in the provided context, the broad neuropharmacological profile of this class of compounds suggests that they may interact with various neuronal targets. For other classes of anticonvulsants, interactions with voltage-gated sodium and calcium channels, as well as antagonism of receptors like TRPV1, have been identified as key mechanisms. mdpi.com Future research on benzofuran derivatives like this compound could explore these and other potential receptor interactions, including those with sigma receptors, to elucidate their mechanisms of action.

Research into Potential Anti-Alzheimer's Disease Mechanisms

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the presence of amyloid plaques and neurofibrillary tangles in the brain. nih.gov Therapeutic strategies are largely guided by these pathological hallmarks, aiming to reduce the formation of toxic beta-amyloid (Aβ) aggregates or to prevent the hyperphosphorylation of tau protein, which forms the tangles. nih.gov

The development of novel compounds to target these pathways is a key area of research. While direct studies on this compound are not prominent in current literature, the broader class of benzofuran derivatives and other heterocyclic structures are being investigated for their potential in AD therapeutics. Research efforts in this domain include the development of inhibitors for enzymes such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) and gamma-secretase, which are crucial for the production of Aβ peptides. nih.gov Furthermore, molecules that can block the aggregation of Aβ peptides or inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, are considered valuable therapeutic targets. nih.govnih.gov For instance, certain fluorescent derivatives have been developed as probes to detect Aβ aggregates, which is essential for studying the disease's progression. nih.gov The structural backbone of benzofuran provides a versatile scaffold for designing molecules that could potentially interact with these AD-related targets.

Modulation of Neurodegenerative Pathways

Neurodegeneration is a complex process involving multiple mechanisms, including excitotoxicity, mitochondrial dysfunction, oxidative damage, and neuroinflammation. nih.gov Therapeutic strategies for neurodegenerative diseases often aim to modulate these interconnected pathways to slow or halt neuronal damage. Benzofuran derivatives have shown activity in areas relevant to neuroprotection, particularly in modulating inflammatory responses.

The anti-inflammatory properties observed in some benzofuran compounds could be relevant to mitigating the neuroinflammation that contributes to the progression of diseases like AD. kjpp.net Neuroinflammation is a critical component of neurodegeneration, and targeting it is a viable therapeutic strategy. nih.gov The ability of certain benzofuran derivatives to inhibit enzymes involved in inflammatory cascades suggests a potential mechanism by which they could exert neuroprotective effects. kjpp.netnih.gov Therefore, investigating the potential of compounds like this compound to modulate these neurodegenerative pathways represents a logical direction for future research.

Research into Other Biological Targets and Mechanisms

Investigation of Anti-inflammatory Pathways

The benzofuran core is a structural motif present in many compounds investigated for anti-inflammatory activity. Research has shown that these derivatives can interfere with key inflammatory pathways. A primary mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes.

Studies on various benzofuran derivatives demonstrate inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, the compound 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896) was found to be a potent inhibitor of 5-lipoxygenase and also inhibited prostaglandin (B15479496) E2 synthesis. nih.gov Other synthetic benzofurans have been evaluated for their ability to inhibit COX-2 and the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models of inflammation. kjpp.netnih.gov This inhibition is often linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and COX-2. kjpp.net The data suggest that the benzofuran scaffold is a promising starting point for the development of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/Derivative Target/Mechanism Observed Effect Reference
2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran iNOS, COX-2, Pro-inflammatory cytokines (IL-1β, IL-6) Suppressed LPS-induced generation of PGE2 and NO; inhibited release of cytokines. kjpp.net
L-651,896 5-lipoxygenase, Prostaglandin E2 synthesis Inhibited leukotriene synthesis and prostaglandin E2 synthesis in various cell types. nih.gov

Studies on Anti-diabetic Effects

Research into treatments for type 2 diabetes mellitus involves exploring a variety of molecular targets. One major strategy is the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones, which are important for glucose homeostasis. mdpi.com Various heterocyclic compounds, including those with oxadiazole and benzofuran rings, have been studied for their potential as anti-diabetic agents. mdpi.com

Other mechanisms of action include the inhibition of alpha-glucosidase, an enzyme that breaks down complex carbohydrates, and the modulation of glucose transport and metabolism. nih.gov Studies on plant extracts containing complex phytochemicals have demonstrated anti-diabetic properties by improving glucose tolerance, reversing high levels of cholesterol and triglycerides, and reducing oxidative stress in pancreatic tissue. researchgate.net For example, some extracts have been shown to lower blood glucose by increasing glucose utilization through the stimulation of GLUT4 transporters. nih.gov The structural diversity of benzofuran derivatives makes them candidates for exploration within these anti-diabetic research paradigms.

Table 2: Examples of Anti-diabetic Mechanisms and Related Compounds

Compound Class / Extract Target/Mechanism Potential Effect Reference
Oxadiazole derivatives Dipeptidyl peptidase-IV (DPP-IV) Inhibition of DPP-IV to enhance glucose homeostasis. mdpi.com
Ceiba pentandra extracts Glucose and lipid metabolism, Oxidative stress Reduction of hyperglycemia and reversal of impaired cholesterol and triglyceride levels. researchgate.net
Andrographis paniculata extract GLUT4 transcription, Pancreatic β-cells Lowering blood glucose by increasing glucose utilization. nih.gov

Research into Bone Morphogenetic Protein 2 (BMP-2) Targeting for Osteogenic Applications

Bone Morphogenetic Protein 2 (BMP-2) is a potent growth factor that plays a critical role in bone formation and regeneration (osteogenesis). nih.gov It initiates a signaling cascade by binding to its receptors on the cell surface, which ultimately leads to the differentiation of mesenchymal stem cells into bone-forming osteoblasts. nih.gov A significant area of research in bone tissue engineering is the development of effective delivery systems for BMP-2 to promote bone repair in clinical situations like mandibular defects. nih.gov

Strategies often involve loading BMP-2 into biocompatible carriers such as hydrogels or coating it onto implant surfaces. nih.govresearchgate.net These systems are designed to ensure the controlled and sustained release of the growth factor at the site of injury, which enhances its bioavailability and effectiveness. researchgate.net The use of materials like graphene oxide in scaffolds has also been explored to promote the differentiation of osteocytes and to facilitate the electrically stimulated release of BMP-2. mdpi.com While research has focused on the protein and its delivery, the discovery of small molecules that can mimic BMP-2's activity or positively modulate its signaling pathway is an attractive therapeutic goal. The benzofuran nucleus represents a scaffold that could be explored for the synthesis of compounds with potential osteogenic applications.

General Enzymatic Inhibition Studies

The benzofuran scaffold is a recurring feature in compounds designed as enzyme inhibitors across various therapeutic areas. The specific substitutions on the benzofuran ring system allow for the fine-tuning of interactions with the active sites of different enzymes.

As detailed in the anti-inflammatory section, a significant amount of research has focused on the inhibition of COX and LOX enzymes by benzofuran derivatives. nih.govnih.gov In the context of neurodegenerative diseases, acetylcholinesterase (AChE) is a key target, and inhibitors are used to manage the cognitive symptoms of Alzheimer's disease. nih.gov The development of novel AChE inhibitors is an ongoing effort, with various heterocyclic structures being investigated. The broad inhibitory capacity of the benzofuran class of compounds highlights their potential as a versatile platform for drug discovery.

Table 3: Benzofuran Derivatives and Their Enzymatic Targets

Enzyme Target Example Compound Class/Derivative Therapeutic Area Reference
Cyclooxygenase-2 (COX-2) Synthetic benzofuran derivatives Anti-inflammatory kjpp.netnih.gov
5-Lipoxygenase (5-LOX) 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol Anti-inflammatory nih.gov

Future Research Directions and Translational Perspectives for 2 2 Propylbenzofuran 3 Yl Acetonitrile

Advanced Synthetic Method Development for Scalability and Sustainability

The future viability of 2-(2-Propylbenzofuran-3-yl)acetonitrile for any large-scale application hinges on the development of efficient, scalable, and sustainable synthetic routes. Current research on benzofuran (B130515) synthesis has moved beyond classical methods, embracing modern catalytic and one-pot strategies that offer higher yields and better atom economy. nih.govnih.gov

Future synthetic research should focus on adapting these advanced methodologies for the specific synthesis of this compound. Key areas for exploration include:

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Investigating Sonogashira or Heck coupling reactions could provide efficient pathways to construct the benzofuran core or introduce the propyl group. mdpi.comnih.gov

One-Pot Synthesis Strategies: Developing a "one-pot" method, potentially starting from salicylaldehyde (B1680747) and an appropriate nitrile-containing reactant, would streamline the process, reduce waste, and lower costs, which is crucial for industrial scalability. google.com

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and ease of scale-up compared to traditional batch processing.

Green Chemistry Approaches: Future synthetic protocols should prioritize the use of greener solvents, catalysts, and energy sources to minimize the environmental impact.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Advanced Synthetic Strategies for this compound

Synthetic Strategy Key Features Potential Advantages
Palladium/Copper Catalysis Utilizes transition metal catalysts for efficient bond formation. High yields, good functional group tolerance.
One-Pot Reactions Combines multiple reaction steps into a single process. Increased efficiency, reduced waste, lower cost.
Flow Chemistry Reactions are performed in a continuous stream. Improved safety, scalability, and process control.

Deepening Mechanistic Understanding of Biological Activities

The benzofuran nucleus is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govresearchgate.net The nitrile group is also a recognized pharmacophore that can enhance binding affinity and improve pharmacokinetic profiles. worldscientific.com Therefore, a critical future research direction is to systematically screen this compound for a range of biological activities and, subsequently, to elucidate the underlying mechanisms of action.

Initial investigations should involve high-throughput screening against various cell lines and microbial strains. Positive hits would then warrant more in-depth mechanistic studies, such as:

Target Identification: Utilizing techniques like affinity chromatography and mass spectrometry to identify the specific protein targets of the compound.

Pathway Analysis: Investigating how the compound affects cellular signaling pathways, for example, through phosphoproteomics or transcriptomics.

Enzyme Inhibition Assays: Given that many benzofuran derivatives are kinase inhibitors, assessing the inhibitory activity of this compound against a panel of kinases is a logical starting point. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

Building on initial screening and mechanistic work, a significant avenue of research will be the exploration of novel biological targets for this compound. The unique combination of the 2-propyl and 3-acetonitrile substituents may confer a novel target specificity that distinguishes it from other benzofuran derivatives.

Future research in this area should be guided by:

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to identify unexpected biological effects that could point towards novel mechanisms and targets.

Chemoproteomics: Using chemical probes derived from the parent compound to pull down and identify interacting proteins from cell lysates.

In Silico Target Prediction: Leveraging computational tools to predict potential binding targets based on the compound's structure, which can then be validated experimentally. nih.govtechnologynetworks.com

Development of Targeted Delivery Systems for Research Applications

Like many benzofuran derivatives, this compound is predicted to be a hydrophobic molecule. This can present challenges for its use in biological research due to poor aqueous solubility. The development of targeted delivery systems would not only overcome this limitation but also enable more precise investigations of its effects in complex biological systems.

Future research should explore the formulation of this compound into various nanocarriers:

Liposomes and Polymeric Nanoparticles: These can encapsulate hydrophobic drugs, improving their solubility and bioavailability for in vitro and in vivo studies. worldscientific.commdpi.comnih.gov

Surface-Functionalized Nanocarriers: Attaching targeting ligands (e.g., antibodies, peptides) to the surface of nanocarriers can direct the compound to specific cell types or tissues, allowing for more controlled experiments on its biological effects. dovepress.com

Protein-based Nanocarriers: Systems using proteins like albumin can be effective for delivering hydrophobic molecules. nih.gov

The development of such research-grade formulations is a critical translational step towards preclinical evaluation. A summary of potential nanocarrier systems is provided in Table 2.

Table 2: Potential Nanocarrier Systems for Research Applications of this compound

Nanocarrier Type Composition Key Advantages for Research
Liposomes Phospholipid bilayers Biocompatible, can encapsulate hydrophobic drugs.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA) Controlled release, tunable properties.
Surface-Functionalized Nanocarriers Nanoparticles with targeting moieties Cell-specific delivery for mechanistic studies.

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery Research

Key applications of these technologies include:

In Silico Property Prediction: Using computational models to predict the compound's physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and potential biological activities. technologynetworks.com This can help to de-risk future experimental work.

Generative AI for Analog Design: Employing generative AI models to design novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. upenn.eduyoutube.com These models can explore a vast chemical space to propose new molecules for synthesis and testing.

Predictive Modeling for Structure-Activity Relationships (SAR): As experimental data becomes available, machine learning models can be trained to understand the relationship between the chemical structure of this class of compounds and their biological activity, guiding the design of more effective derivatives.

By integrating these computational approaches from the outset, the research and development of this compound and its analogs can be pursued in a more rational and efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 2-(2-Propylbenzofuran-3-yl)acetonitrile?

  • Methodological Answer :

  • X-ray crystallography : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) to resolve bond angles, dihedral angles, and crystal packing. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • NMR Spectroscopy : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., 400–600 MHz instruments) in deuterated solvents (CDCl3_3 or DMSO-d6d_6) to confirm the benzofuran and nitrile moieties. Assign peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS, ESI+ or EI+) validates molecular weight and fragmentation patterns. Compare observed [M+H]+^+ peaks with theoretical values (e.g., ±2 ppm error tolerance) .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents to prevent hydrolysis of the nitrile group .
  • Catalysts : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps involving benzofuran precursors. Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) .
  • Workup : Purify crude products via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture) to isolate high-purity crystals .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential cyanide release from nitrile degradation .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent moisture absorption or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational physicochemical data (e.g., logD, pKa)?

  • Methodological Answer :

  • Validation Workflow :

Experimental logD : Determine via shake-flask method (octanol/water partitioning) at pH 5.5 and 7.2. Compare with computational predictions (e.g., JChem or ACD/Labs) .

pKa Discrepancies : Use potentiometric titration (e.g., Sirius T3 instrument) in aqueous buffer. Reconcile with DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) .

  • Example Data :
ParameterExperimental ValueCalculated Value
logD (pH 5.5)1.851.72
pKa (nitrile)Not observed11.12 (predicted)

Q. What strategies address regioselectivity challenges in benzofuran functionalization during derivative synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO2_2) at the benzofuran 5-position to direct electrophilic substitution to the 3-position .
  • Transition Metal Catalysis : Use Cu(I)-catalyzed Ullmann coupling for aryl-nitrile bond formation. Monitor regiochemistry via 19F^{19}\text{F} NMR if fluorinated analogs are synthesized .

Q. How can molecular docking studies improve understanding of this compound’s bioactivity?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., cytochrome P450 enzymes). Validate poses with MD simulations (NAMD or GROMACS) .
  • Key Parameters :
  • Binding Affinity : Calculate ΔG values (kcal/mol) for nitrile-protein interactions.
  • Stereoelectronic Effects : Analyze nitrile’s electron-withdrawing impact on binding pocket residues .

Data Validation and Reproducibility

Q. How should researchers validate spectral data across independent studies?

  • Methodological Answer :

  • Cross-Referencing : Compare NMR chemical shifts (δ ppm) and HRMS data with PubChem entries (CID: [Refer to ]) or peer-reviewed studies .
  • Collaborative Trials : Share raw crystallography data (CIF files) via repositories (e.g., Cambridge Structural Database) for independent refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.